2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide
Description
2-(3-Ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a quinazolinone derivative characterized by a bicyclic quinazolin-2,4-dione core substituted with an ethyl group at the N3 position and an acetamide moiety linked to an N-(2-methylphenyl) group. Quinazolinone derivatives are widely studied for their biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-21-18(24)14-9-5-7-11-16(14)22(19(21)25)12-17(23)20-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQQKGTJVOHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a member of the quinazolinone family, which is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.4 g/mol
- CAS Number : 882070-64-6
Research indicates that quinazolinone derivatives exhibit various mechanisms of action that contribute to their biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties through various assays, including DPPH and ABTS. The presence of specific substituents on the quinazolinone scaffold enhances its ability to scavenge free radicals .
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including LoVo and HCT-116. The mechanism involves the modulation of apoptosis regulators like Bax and Bcl-2, leading to cell cycle arrest and apoptosis induction .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide:
Case Study 1: Antioxidant Evaluation
In a study evaluating various quinazolinone derivatives, it was found that the introduction of hydroxyl groups at specific positions significantly enhanced antioxidant activity. The compound's structure allowed it to chelate metals effectively, further contributing to its antioxidant capabilities .
Case Study 2: Cancer Cell Line Studies
A detailed investigation into the cytotoxic effects on colorectal cancer cell lines revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins after treatment with the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues, supported by experimental data from diverse sources:
Key Observations:
Substituent Effects on Bioactivity :
- The ethyl group at N3 in the target compound balances lipophilicity and steric bulk, contrasting with the allyl group in compound 5a-d, which introduces conformational flexibility but reduces metabolic stability .
- Trimethoxyphenyl substitution (as in ) enhances kinase inhibition by mimicking ATP-binding motifs, whereas the 2-methylphenyl group in the target compound may favor hydrophobic interactions with protein pockets.
Pharmacokinetic Considerations :
- The 2-methylphenyl group in the target compound confers a logP (~3.9) comparable to CNS-active drugs, whereas hydrazineyl derivatives (logP = 1.2) prioritize solubility over membrane permeability .
Structural Diversity in Quinazolinones: Methoxy/ethoxy substitutions (e.g., ) increase molecular weight and polarity, affecting tissue distribution. The target compound’s lack of methoxy groups may limit off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
